molecular formula C21H19NO6 B4582418 2,6-dimethoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate

2,6-dimethoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate

Cat. No. B4582418
M. Wt: 381.4 g/mol
InChI Key: BEGLSBFDATYCOQ-CXUHLZMHSA-N
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Description

The interest in oxazolone and thiazolidinone derivatives, as well as other heterocyclic compounds, stems from their wide range of biological activities and applications in medicinal chemistry. These compounds have been explored for their potential as inhibitors, anticancer agents, and antibacterial properties. Their synthesis often involves cyclocondensation reactions and modifications to introduce various substituents that can affect their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds typically involves cyclocondensation reactions, utilizing starting materials such as aroylthioureas, ethyl acetoacetate, and various benzaldehydes or isothiocyanates. For instance, the synthesis of iminothiazolidin-4-one acetate derivatives was achieved by reacting 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature, resulting in excellent yields (Ali et al., 2012).

Molecular Structure Analysis

The molecular structures of synthesized compounds are confirmed through spectroscopic techniques and, in some cases, X-ray crystallography. Molecular modeling and docking studies can provide insights into the structure-activity relationships and potential binding modes of these compounds within biological targets (Mabkhot et al., 2019).

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound has been the subject of research focusing on its synthesis and structural properties. Studies have explored the synthesis of related compounds using various methods, including one-pot strategies and cyclocondensation reactions. For instance, research on similar triazoles and oxazoles has provided insights into their crystal structures, stabilizing interactions, and theoretical analyses using Density Functional Theory (DFT) (Ahmed et al., 2016). These investigations shed light on the molecular electrostatic potential and frontier molecular orbitals, offering a deeper understanding of the stability and reactivity of such compounds.

Medicinal Chemistry and Bioactivity

In the realm of medicinal chemistry, derivatives of the compound have been synthesized and evaluated for their potential biological activities. For example, a series of iminothiazolidin-4-one acetate derivatives, which share structural similarities with the compound of interest, have been studied for their inhibitory effects on enzymes like aldose reductase (Ali et al., 2012). These enzymes are significant in the context of diabetic complications, suggesting the potential of such compounds in the development of new therapeutic agents.

Material Science and Catalysis

The compound and its analogs have also been investigated in material science and catalysis. Research has delved into the synthesis of complexes involving similar structural motifs and their applications in catalyzing carbon-carbon bond formation (Fossey & Richards, 2004). These studies contribute to the development of new catalysts with improved efficiency and selectivity for chemical reactions, which is crucial in the synthesis of complex organic molecules.

Antioxidant Properties

Another area of interest is the investigation of antioxidant properties associated with similar phenolic compounds. Research on 2,6-dimethoxyphenol, for instance, has explored its potential as an antioxidant through enzymatic modification, leading to the production of compounds with enhanced antioxidant capacity (Adelakun et al., 2012). These findings highlight the possibility of utilizing such compounds in applications requiring antioxidant properties, such as in the stabilization of food products or in pharmaceutical formulations.

properties

IUPAC Name

[2,6-dimethoxy-4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-12-5-7-15(8-6-12)20-22-16(21(24)28-20)9-14-10-17(25-3)19(27-13(2)23)18(11-14)26-4/h5-11H,1-4H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGLSBFDATYCOQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)OC)OC(=O)C)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C(=C3)OC)OC(=O)C)OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,6-dimethoxy-4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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